molecular formula C20H23N3O B1265550 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one CAS No. 974-41-4

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one

Cat. No. B1265550
CAS RN: 974-41-4
M. Wt: 321.4 g/mol
InChI Key: QMECPMOWMNRLSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives involves sophisticated chemical pathways, offering insight into their potential as orphanin FQ (OFQ) receptor agonists. For instance, Wichmann et al. (2000) detailed the development of potent and selective OFQ receptor agonists through a series of synthetic steps starting from specific triazaspirodecanone precursors, showcasing the compound's complex synthesis and affinity towards human OFQ and opioid receptors (Wichmann et al., 2000).

Molecular Structure Analysis

Investigations into the molecular structure of triazaspirodecanone derivatives reveal significant structural specificity and potential bioactivity. Hwang et al. (2006) synthesized and structurally characterized a related compound, showcasing extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the compound's biochemical interactions and stability (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives are highlighted through their selective receptor agonist capabilities. Wichmann et al. (1999) and Wichmann et al. (2000) reported on the binding affinities of these compounds to OFQ and opioid receptors, elucidating the influence of stereochemistry and phenyl-ring substitution patterns on their activity (Wichmann et al., 1999).

Scientific Research Applications

Receptor Affinity and Selectivity

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives have been investigated for their binding affinity to various receptors. These compounds exhibit significant binding affinity for the orphanin FQ (OFQ) and opioid (mu, kappa, delta) receptors. Research has delved into the influence of stereochemistry and substitution patterns on receptor affinity and selectivity, indicating a potential role in developing receptor-targeted therapies (Wichmann et al., 1999).

Anxiolytic-Like Properties

Certain derivatives of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one have been tested for anxiolytic-like properties in vivo. Compounds such as 8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one demonstrated anxiolytic-like effects in animal models, suggesting a potential application in the treatment of anxiety disorders (Wichmann et al., 2000).

Ligand Development for ORL1 Receptor

Research on 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones has contributed significantly to the development of ligands for the ORL1 receptor. These compounds have shown remarkable affinity and selectivity for the ORL1 receptor, aiding in the understanding and potential targeting of this receptor in various therapeutic contexts (Röver et al., 2000).

GlyT1 Inhibitors Development

The derivatives of 1,3,8-triaza-spiro[4.5]decan-4-one have been identified as novel GlyT1 inhibitors. These compounds display selectivity against other neurotransmitter systems and have improved metabolic stability, indicating their potential use in developing treatments for neurological disorders (Alberati et al., 2006).

Safety And Hazards

The safety information for 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMECPMOWMNRLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242929
Record name 8-Benzyl-1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one

CAS RN

974-41-4
Record name 1-Phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one
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Record name 8-Benzyl-1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one
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Record name 8-Benzyl-1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one
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Record name 8-benzyl-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OA Castillo Scheren - 2020 - scholarworks.utrgv.edu
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 scholarworks.utrgv.edu
OAC Scheren - 2020 - search.proquest.com
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 search.proquest.com

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